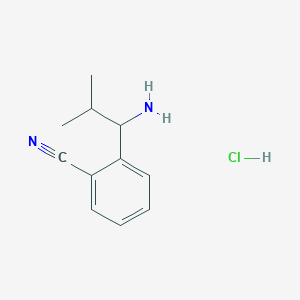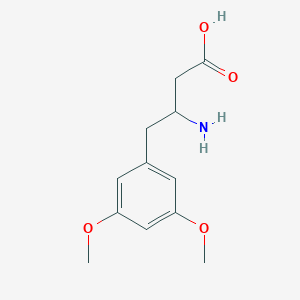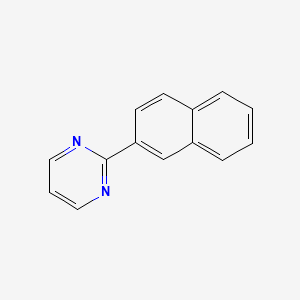![molecular formula C7H7N3O B12278099 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the use of environmentally friendly oxidizers can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridine with a hydroxyl group, while reduction may result in a triazolopyridine with an alkyl group.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, inhibiting the activity of this nuclear receptor and modulating immune responses . It also inhibits enzymes such as PHD-1 and JAK1/JAK2, affecting various signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-a]pyridine: Another isomer with different biological activities and synthetic routes.
Uniqueness
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Its ability to act as an inverse agonist for RORγt and inhibit multiple enzymes makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-8-5-9-10(6)7/h2-5H,1H3 |
InChI-Schlüssel |
GDXJKEZASJCTQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=NC=NN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)
![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)
![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)

![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
![N-[(2R,3R,4R,5R,6R)-2-(4-Aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide hydrochloride](/img/structure/B12278065.png)

![N,N-dimethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12278071.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B12278073.png)

